Timonacic
Overview
Description
Timonacic, also known as thioproline or thiazolidine-4-carboxylic acid, is a cyclic sulfur amino acid derivative. It has garnered significant interest due to its potential therapeutic applications, particularly in oncology. This compound is known for its antineoplastic and antioxidant activities, making it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
Timonacic, also known as Thiazolidine-4-carboxylic acid, is a cyclic sulfur amino acid derivative .
Mode of Action
This compound has potential antineoplastic and antioxidant activities . It acts on the cellular membranes of malignant cells through an unknown mechanism . This action may induce malignant cells to revert back to an untransformed state .
Biochemical Pathways
This compound is the product of condensation between cysteine and formaldehyde . When mammalian cells are exposed to formaldehyde, the levels of the reaction products of formaldehyde with the amino acids cysteine and histidine - this compound and spinacine - are increased . These reactions take place spontaneously and the formation of this compound is reversible .
Result of Action
It is known that this compound may induce malignant cells to revert back to an untransformed state . It may also restore contact inhibition, a phenomenon characterized by the paracrine inhibition of mitosis following the formation of a critical cell mass .
Biochemical Analysis
Biochemical Properties
Timonacic interacts with formaldehyde, a highly reactive molecule, in a biochemical reaction involving free amino acids . The reaction products of formaldehyde with the amino acids cysteine and histidine - this compound and spinacine - are increased . These reactions take place spontaneously and the formation of this compound is reversible .
Cellular Effects
When mammalian cells are exposed to formaldehyde, the levels of this compound are increased This suggests that this compound may play a role in the cellular response to formaldehyde exposure
Molecular Mechanism
It is known that this compound is involved in the metabolism of formaldehyde, a process that is catalyzed by the enzyme Aldehyde dehydrogenase class 3, encoded by ADH5 in humans
Temporal Effects in Laboratory Settings
It is known that the formation of this compound from the reaction of formaldehyde with amino acids is reversible , suggesting that the levels of this compound in cells may fluctuate over time.
Metabolic Pathways
This compound is involved in the metabolism of formaldehyde, a process that starts from the reaction of formaldehyde with free amino acids . This suggests that this compound may interact with enzymes or cofactors involved in this metabolic pathway.
Preparation Methods
The synthesis of timonacic typically involves the condensation of cysteine and formaldehyde. One method includes adding L-thioproline and potassium chloride solution into a reaction vessel, followed by the slow addition of 2-thiopheneacetylnitrile. The mixture is then subjected to reduced pressure distillation, heating, and decolorization to obtain L-N-acetyl thioproline .
Chemical Reactions Analysis
Timonacic undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to yield thiol derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives .
Scientific Research Applications
Timonacic has been extensively studied for its potential in treating various forms of cancer. It functions as a cytostatic agent, inhibiting the proliferation of cancer cells by interfering with metabolic pathways. Additionally, this compound has shown promise in treating metabolic and inflammatory conditions . Its applications extend to:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in cellular metabolism and oxidative stress.
Medicine: Investigated for its potential in cancer therapy and liver disease treatment.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents
Comparison with Similar Compounds
Timonacic belongs to the class of alpha amino acids and derivatives. Similar compounds include:
Thiazolidine-2-carboxylic acid: Another thiazolidine derivative with similar structural features.
Cysteine: An amino acid that forms the basis for this compound synthesis.
Thiazolidine-4-carboxylic acid derivatives: Various derivatives with modifications on the thiazolidine ring
This compound is unique due to its dual action of metabolic disruption and apoptotic induction, making it a potent agent against cancer cells .
Properties
IUPAC Name |
1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNHFMRPBPULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35041-11-3 (hydrochloride salt) | |
Record name | Timonacic [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023675 | |
Record name | Timonacic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444-27-9, 45521-09-3 | |
Record name | 4-Thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timonacic [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timonacic | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12856 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Timonacic | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Timonacic | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Thiazolidinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Timonacic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Timonacic | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIMONACIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5913T3IBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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